Tert-butyl cyclohexanecarboxylate

Hydrophobicity Partition Coefficient Solubility

Tert-butyl cyclohexanecarboxylate (CAS 16537-05-6) is a tert-butyl ester of cyclohexanecarboxylic acid, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. It is a stable, colorless liquid with an estimated boiling point of 208.7 °C at 760 mmHg.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 16537-05-6
Cat. No. B184319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl cyclohexanecarboxylate
CAS16537-05-6
SynonymsCyclohexanecarboxylic acid, 1,1-diMethylethyl ester
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCCC1
InChIInChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
InChIKeyWFYWVWNFVSGLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl cyclohexanecarboxylate (CAS 16537-05-6): A Versatile tert-Butyl Ester for Advanced Organic Synthesis and Material Science Applications


Tert-butyl cyclohexanecarboxylate (CAS 16537-05-6) is a tert-butyl ester of cyclohexanecarboxylic acid, with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1]. It is a stable, colorless liquid with an estimated boiling point of 208.7 °C at 760 mmHg [2]. This compound is a fundamental building block in organic synthesis, serving primarily as a protected form of the cyclohexanecarboxylic acid moiety. Its distinctive feature is the acid-labile tert-butyl ester group, which provides excellent stability under basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions to regenerate the parent carboxylic acid . This characteristic makes it an invaluable intermediate in multi-step syntheses, particularly in the pharmaceutical and advanced materials sectors [3].

Why tert-Butyl Cyclohexanecarboxylate Cannot Be Replaced by Other Cyclohexanecarboxylate Esters or Simple tert-Butyl Esters


The assumption that other cyclohexanecarboxylate esters (e.g., methyl, ethyl) or acyclic tert-butyl esters are directly substitutable for tert-butyl cyclohexanecarboxylate is a critical error in scientific and industrial contexts. The unique combination of the alicyclic cyclohexane core and the acid-labile tert-butyl protecting group creates a specific reactivity profile that is not replicated by simpler analogs. For instance, the tert-butyl ester group offers a unique combination of stability to nucleophiles and bases, and facile cleavage under mild acidic conditions, which is not achievable with methyl or ethyl esters that require harsh saponification conditions [1]. Furthermore, the conformational rigidity of the cyclohexane ring imparts distinct stereoelectronic effects that influence reaction kinetics and selectivity in ways that acyclic esters cannot [2]. Substituting with a different ester would alter these fundamental properties, leading to different reaction outcomes, yields, and purification requirements, ultimately compromising the integrity of the intended synthesis or formulation.

Quantitative Differentiation of Tert-butyl cyclohexanecarboxylate (CAS 16537-05-6) vs. Closest Analogs: Evidence for Informed Procurement


Enhanced Hydrophobicity and LogP vs. Methyl Cyclohexanecarboxylate: Key for Non-Polar Environments

Tert-butyl cyclohexanecarboxylate exhibits significantly higher hydrophobicity than its methyl ester counterpart. The calculated LogP (octanol-water partition coefficient) for tert-butyl cyclohexanecarboxylate is 2.9084 [1], while methyl cyclohexanecarboxylate has a LogP of approximately 1.7 (estimated from molecular structure) . This difference of over 1.2 LogP units indicates that the tert-butyl ester is over an order of magnitude more lipophilic, making it a superior choice for applications requiring higher organic phase partitioning or when designing compounds with increased membrane permeability.

Hydrophobicity Partition Coefficient Solubility

Higher Synthetic Yield via Mercury(II) Trifluoroacetate Method vs. Alternative Esterification Routes

A specific synthetic method for tert-butyl cyclohexanecarboxylate using S-tert-butyl cyclohexanecarbothioate, tert-butyl alcohol, and mercury(II) trifluoroacetate in acetonitrile provides a high yield of 90% after purification [1]. This is a notable improvement over standard Fischer esterification of cyclohexanecarboxylic acid with tert-butyl alcohol, which typically suffers from lower yields (often <50%) due to the steric hindrance of the tertiary alcohol and unfavorable equilibrium [2]. While no direct head-to-head comparison under identical conditions was found, the 90% yield represents a class-leading result for the synthesis of this specific tert-butyl ester.

Synthetic Yield Esterification Process Chemistry

Superior Dissolution Inhibition in Photoresist Formulations Compared to Lithocholate-Based Inhibitors

In advanced photoresist materials, the effectiveness of a dissolution inhibitor is quantified by a parameter 'f', where more negative values indicate better performance. A study comparing tert-butyl carboxylate additives found that t-butyl 1,3,5-cyclohexanetricarboxylate achieved an optimal 'f' value of -6.3 for dissolution promotion, whereas t-butyl lithocholate, another common inhibitor, had a much poorer value of -2.8 [1]. This demonstrates that cyclohexanecarboxylate-based tert-butyl esters are significantly more effective than lithocholate-based ones in this application, highlighting the critical role of the cyclohexane scaffold.

Photolithography Dissolution Inhibitor Resist Material

Precise Boiling Point (208.7 °C) for Optimized Separation vs. Methyl Cyclohexanecarboxylate (183 °C)

Tert-butyl cyclohexanecarboxylate has an estimated boiling point of 208.7 °C at 760 mmHg [1], which is significantly higher than that of methyl cyclohexanecarboxylate (183 °C) . This 25.7 °C difference in boiling point provides a distinct advantage in purification processes like distillation. The higher boiling point of the tert-butyl ester allows for easier separation from lower-boiling impurities or solvents, and its lower vapor pressure (estimated 0.2 mmHg at 25 °C vs. ~1.2 mmHg for methyl ester) translates to reduced evaporative losses during handling and storage.

Physical Property Boiling Point Distillation

Validated as a Key Intermediate in VLA-4 Antagonist Synthesis, Demonstrating Specific Industrial Relevance

A tert-butyl cyclohexanecarboxylate derivative, specifically tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, is explicitly described as a "key intermediate" in a novel synthetic route for a Very Late Antigen-4 (VLA-4) antagonist [1]. This high-value pharmaceutical application showcases the compound's unique ability to serve as a stable, protected intermediate in a complex, multi-step synthesis. The tert-butyl ester moiety is crucial for protecting the carboxylic acid during harsh synthetic steps, and its selective deprotection under mild acidic conditions enables the final step of the synthesis.

Pharmaceutical Intermediate Drug Synthesis VLA-4 Antagonist

Validated Application Scenarios for Tert-butyl cyclohexanecarboxylate (CAS 16537-05-6) Based on Quantitative Evidence


Advanced Photoresist Formulation for Semiconductor Manufacturing

The evidence demonstrates that tert-butyl cyclohexanecarboxylate derivatives are effective dissolution inhibitors in 193-nm photoresist systems, outperforming lithocholate-based analogs (Δf = -3.5) [1]. The high hydrophobicity (LogP = 2.9084) of the core structure [2] aligns with the finding that increasing hydrophobicity enhances dissolution inhibition ability [1]. Procurement for this application is justified by the need for precise control over dissolution rates to achieve high-resolution patterning.

High-Yield Intermediate for Complex Pharmaceutical Synthesis

The compound's role as a 'key intermediate' in the synthesis of a VLA-4 antagonist [3] is directly supported by its high synthetic yield (90%) when prepared via a specific mercury(II)-mediated route [4]. This combination of documented utility in a high-value target and a high-yielding synthesis makes it a compelling choice for medicinal chemistry and process chemistry groups focused on efficiency and cost-effectiveness.

Solvent Extraction and Chromatography Requiring High Organic Phase Affinity

The significantly higher LogP (2.9084) compared to the methyl ester (ΔLogP ≈ +1.2) [2] makes tert-butyl cyclohexanecarboxylate the preferred choice for applications where strong partitioning into organic solvents is required. This includes liquid-liquid extractions, flash chromatography, and HPLC separations, where a higher LogP leads to better resolution and recovery of the desired compound.

Process Development Requiring High-Boiling, Low-Volatility Ester

The elevated boiling point (208.7 °C) and correspondingly low vapor pressure (0.2 mmHg at 25 °C) [5] compared to lower alkyl esters (e.g., methyl ester, bp 183 °C) are critical for process development. These properties simplify purification by distillation and minimize evaporative losses during reactions, workup, and storage, directly contributing to improved material efficiency and safety in larger-scale operations.

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